molecular formula C7H18ClNO2 B6277904 2-(aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride CAS No. 2763776-91-4

2-(aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride

Cat. No. B6277904
CAS RN: 2763776-91-4
M. Wt: 183.7
InChI Key:
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Description

2-(Aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride, also known as 2-Amino-2-methyl-1,3-propanediol hydrochloride (AMPDH), is a chemical compound that is widely used in scientific research. It is a colorless, water-soluble crystalline solid with a molecular weight of 153.63 g/mol. AMPDH is a chiral molecule, meaning that it has two mirror image forms, with the two forms being referred to as the (+)-enantiomer and the (-)-enantiomer. AMPDH is used in a variety of research applications, including biochemical, physiological, and pharmacological studies.

Scientific Research Applications

AMPDH is widely used in scientific research due to its ability to act as a chiral building block in organic synthesis. It is also used as a reagent in the synthesis of other compounds, such as amino acids, amines, and peptides. In addition, AMPDH has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and antidepressants.

Mechanism of Action

The mechanism of action of AMPDH is not fully understood. However, it is known that AMPDH acts as a chiral building block in organic synthesis, and it is believed that the (+)-enantiomer of the compound has a higher affinity for certain molecules than the (-)-enantiomer. This difference in affinity is thought to be responsible for the different biochemical and physiological effects of the two enantiomers.
Biochemical and Physiological Effects
The (+)-enantiomer of AMPDH has been shown to have a variety of biochemical and physiological effects. In animal studies, the (+)-enantiomer has been shown to have anticonvulsant, anxiolytic, and antidepressant effects. In addition, the (+)-enantiomer has been shown to have anti-inflammatory and analgesic effects. The (-)-enantiomer has also been shown to have some of these effects, but to a lesser extent.

Advantages and Limitations for Lab Experiments

The use of AMPDH in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to obtain. Second, it is a chiral molecule, meaning that it can be used to synthesize compounds with different chiralities. Third, it is water-soluble, making it easy to work with and store. However, there are some limitations to using AMPDH in laboratory experiments. For example, it is not very stable and can easily degrade in the presence of light or heat. In addition, it is not very soluble in organic solvents, making it difficult to work with in certain experiments.

Future Directions

The use of AMPDH in scientific research is still in its early stages, and there are many potential future directions for its use. For example, it could be used to synthesize more complex compounds, such as peptides and proteins. In addition, it could be used to synthesize pharmaceuticals with different chiralities, which could potentially lead to improved efficacy and fewer side effects. Finally, it could be used to study the mechanisms of action of different compounds, as well as the biochemical and physiological effects of different enantiomers.

Synthesis Methods

AMPDH is synthesized from the reaction of 2-amino-2-methyl-1,3-propanediol (AMPD) with hydrochloric acid. The reaction is carried out in an aqueous solution at a temperature of 70-80°C. The reaction produces the (+)-enantiomer, which is then purified by recrystallization from a mixture of ethanol and water.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride involves the reaction of 2-methyl-1,3-dimethoxypropane with formaldehyde and ammonium chloride in the presence of hydrochloric acid.", "Starting Materials": [ "2-methyl-1,3-dimethoxypropane", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-methyl-1,3-dimethoxypropane is reacted with formaldehyde in the presence of hydrochloric acid to form 2-(hydroxymethyl)-1,3-dimethoxy-2-methylpropane.", "Step 2: Ammonium chloride is added to the reaction mixture and the mixture is heated to form 2-(aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride.", "Step 3: The product is isolated by filtration and washed with water to remove any impurities." ] }

CAS RN

2763776-91-4

Product Name

2-(aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride

Molecular Formula

C7H18ClNO2

Molecular Weight

183.7

Purity

95

Origin of Product

United States

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